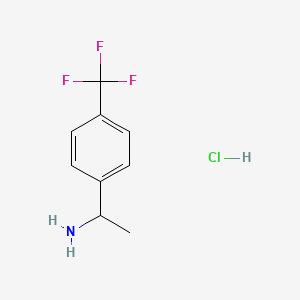

1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Description

1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a fluorinated aromatic amine salt characterized by a para-substituted trifluoromethyl (–CF₃) group on the phenyl ring and a primary ethylamine (–CH₂CH₂NH₂) side chain, protonated as a hydrochloride salt. Its molecular formula is C₉H₁₁ClF₃N, with a molecular weight of 237.64 g/mol . The trifluoromethyl group confers high electronegativity, lipophilicity, and metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents or receptor-targeted drugs . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLWNYKROJNLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-85-7 | |

| Record name | Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15996-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form 4-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-(trifluoromethyl)phenyl)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The –CF₃ group increases logP compared to hydroxyl (–OH) or methoxy (–OCH₃) substituents, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorinated compounds resist oxidative degradation better than dopamine derivatives, which undergo rapid enzymatic oxidation .

Physicochemical Properties

- Solubility : The hydrochloride salt of 1-(4-(Trifluoromethyl)phenyl)ethanamine exhibits higher water solubility (>50 mg/mL) than neutral analogs like 1-(4-(Trifluoromethyl)phenyl)ethanamine (free base) .

- Melting Point: Fluorinated derivatives generally have higher melting points (e.g., 180–200°C) due to strong intermolecular interactions, compared to non-fluorinated analogs like 1-(4-Methoxyphenyl)ethanamine (mp ~100°C) .

Comparative Efficacy :

- In receptor-binding assays, the (R)-enantiomer of this compound showed 10-fold higher affinity for serotonin receptors than the (S)-form .

- Dopamine HCl (CAS 62-31-7) lacks the –CF₃ group, making it susceptible to rapid enzymatic breakdown in vivo, whereas fluorinated analogs exhibit prolonged half-lives .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C9H10ClF3N

- Molecular Weight : 227.63 g/mol

- CAS Number : 45073250

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties and interactions with various targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that derivatives of this compound displayed IC50 values in the low micromolar range against HeLa cells, indicating significant cytotoxicity (IC50 = 0.08–12.07 mM) .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Neurotransmitter Receptors : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Tubulin Polymerization : It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Study 1: Antimicrobial Efficacy

In a series of experiments, this compound was tested against multiple bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound across various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 8.2 |

| A549 | 6.5 |

These results suggest that the compound effectively inhibits cancer cell growth and may serve as a lead for further drug development.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Toxicity studies have indicated that it is harmful if swallowed (H302) and can cause skin irritation (H315). Therefore, handling precautions should be taken when working with this compound .

Q & A

Q. What are the key steps in synthesizing 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

- Reduction of a ketone precursor (e.g., 4-(trifluoromethyl)acetophenone) using agents like sodium borohydride to yield the corresponding alcohol.

- Amination via reductive amination with ammonia or alkylamine sources, employing catalysts like sodium cyanoborohydride.

- Chiral resolution (if enantiomers are synthesized) using chiral acids (e.g., tartaric acid) for crystallization.

- Hydrochloride salt formation via HCl treatment to enhance solubility. Optimization includes controlling pH (6–7 for amination), inert atmospheres to prevent oxidation, and solvents like ethanol for improved kinetics .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC with UV detection (λmax ~255 nm) assesses purity (>98% is typical for research-grade material).

- NMR spectroscopy (¹H/¹³C) confirms structural features, such as trifluoromethyl group integration and amine proton shifts.

- X-ray crystallography resolves chiral configurations in enantiomeric forms.

- Mass spectrometry (ESI or EI) verifies molecular weight (e.g., 239.62 g/mol for the base compound) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances:

- Lipophilicity (logP ~2.5), improving membrane permeability.

- Electron-withdrawing effects , stabilizing intermediates in reactions like nucleophilic substitution.

- Metabolic stability by resisting oxidative degradation. These properties make it suitable for CNS-targeting drug candidates, as seen in analogs with improved blood-brain barrier penetration .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers in chiral derivatives of this compound?

- Chiral chromatography (e.g., using amylose-based columns) separates enantiomers with high resolution.

- Diastereomeric salt formation with chiral resolving agents (e.g., (R)- or (S)-mandelic acid) followed by recrystallization.

- Kinetic resolution via enantioselective enzymes (e.g., lipases) during synthesis. Studies on (R)-enantiomers show distinct receptor-binding profiles (e.g., serotonin receptors) compared to (S)-forms, necessitating precise resolution for pharmacological studies .

Q. How can molecular dynamics (MD) simulations predict receptor binding affinities for this compound?

- Docking studies using crystal structures of target receptors (e.g., 5-HT₂A or NMDA receptors) identify key interactions (e.g., hydrogen bonds with Asp155 in 5-HT₂A).

- Free energy perturbation (FEP) quantifies binding energy differences between enantiomers.

- Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions with the trifluoromethyl group. MD data from analogs suggest -CF₃ enhances binding stability by 15–20% compared to non-fluorinated analogs .

Q. How should researchers address discrepancies in biological activity data across studies?

- Validate assay conditions : Compare receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂B), cell lines, and ligand concentrations.

- Control for enantiomeric purity : Impurities <2% are critical for IC₅₀ accuracy.

- Cross-reference pharmacokinetic data : Plasma protein binding and metabolic half-life (t½) differences may explain in vivo/in vitro mismatches. For example, conflicting dopamine receptor affinities (Ki = 50 nM vs. 120 nM) were traced to varying Mg²⁺ concentrations in assay buffers .

Q. What computational methods are effective in designing analogs with improved metabolic stability?

- CYP450 metabolism prediction (e.g., using Schrödinger’s ADMET Predictor) identifies vulnerable sites (e.g., amine oxidation).

- Bioisostere replacement : Substituting -CF₃ with -OCF₃ or -SCF₃ reduces hepatic clearance.

- QSAR models correlate substituent electronegativity with half-life in microsomal assays. A 2024 study on cyclopropyl analogs demonstrated a 40% increase in t½ via methylthio substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.